

Physicochemical properties of (3R,5S)-Atorvastatin sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(3R,5S)-Atorvastatin sodium	
Cat. No.:	B1141050	Get Quote

An In-depth Technical Guide on the Physicochemical Properties of (3R,5S)-Atorvastatin Sodium Salt

Introduction

(3R,5S)-Atorvastatin, an enantiomer of the active pharmaceutical ingredient Atorvastatin, serves as a critical reference standard and impurity in the manufacturing and quality control of Atorvastatin drug products.[1] While the (3R,5R) enantiomer is the active HMG-CoA reductase inhibitor, understanding the physicochemical properties of the (3S,5S) diastereomer is essential for analytical method development, impurity profiling, and ensuring the purity and safety of the final drug substance. This document provides a comprehensive overview of the known physicochemical characteristics of (3R,5S)-Atorvastatin sodium salt, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of **(3R,5S)-Atorvastatin sodium** salt are summarized below. These parameters are crucial for its identification, characterization, and handling in a laboratory setting.



Property	Value	Reference
Chemical Name	sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate	[2]
CAS Number	131275-93-9	[1][2]
Molecular Formula	C33H34FN2NaO5	[2][3][4][5]
Molecular Weight	580.62 g/mol	[3][5][6]
Physical Form	Crystalline solid	[4]
Color	Pale Yellow Solid	[7]
Melting Point	>200°C (with decomposition)	[7][8]
рКа	4.46	[3][7][9]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of Atorvastatin salts is pH-dependent. Below is a summary of the reported solubility data.



Solvent	Concentration	Reference
Dimethylformamide (DMF)	25 mg/mL	[4]
Dimethyl sulfoxide (DMSO)	15 mg/mL	[4]
DMSO	5.81 mg/mL	[10]
Methanol	Slightly Soluble	[7]
Ethanol	0.5 mg/mL	[4]
Water	Slightly Soluble	[7]
Water (30°C, pH 6.0)	1.23 mg/mL	[3][9]
Water (30°C, pH 2.1)	20.4 μg/mL	[3][9]

^{*}Note: These aqueous solubility values were reported for Atorvastatin sodium salt, with the stereochemistry not explicitly defined as (3R,5S) in the source material.

Solid-State Characterization

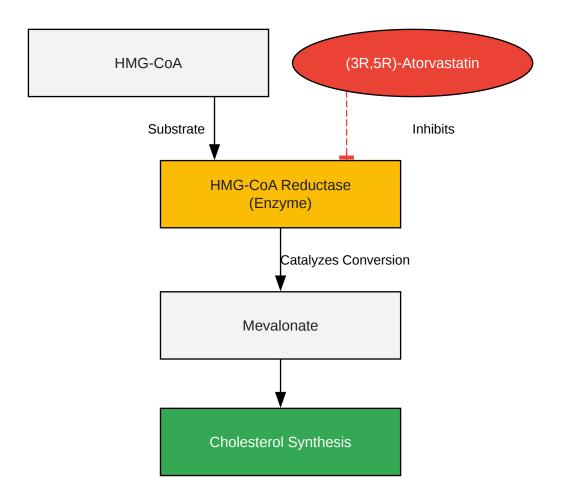
The solid-state form of an API can significantly impact its stability, dissolution, and manufacturability. Atorvastatin and its salts are known to exist in various crystalline and amorphous forms.

Technique	Observation	Reference
Powder X-ray Diffraction (PXRD)	Crystalline sodium atorvastatin exhibits a distinct diffraction pattern with characteristic peaks. A patented crystalline form shows peaks at approximately 6.85, 7.18, 8.33, 19.1, and 19.42 degrees two-theta.	[11]

Mechanism of Action of Active Atorvastatin



While (3S,5S)-Atorvastatin has little to no inhibitory activity, its active counterpart, (3R,5R)-Atorvastatin, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[12] This inhibition leads to a reduction in cholesterol levels in the liver, which in turn increases the uptake of LDL cholesterol from the blood.[13]



Click to download full resolution via product page

Figure 1: Inhibition of HMG-CoA Reductase by (3R,5R)-Atorvastatin.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections outline standard protocols for determining key properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[14]

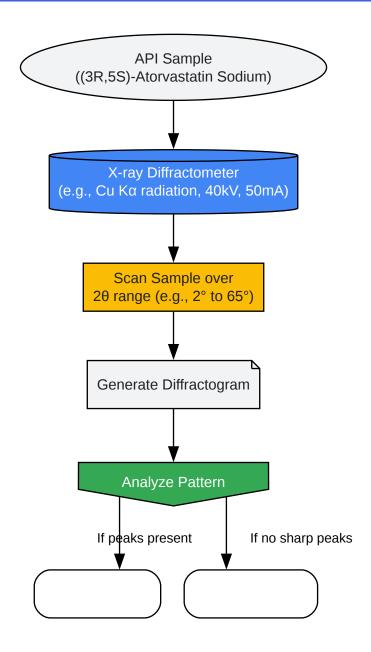


- Preparation: An excess amount of the (3R,5S)-Atorvastatin sodium salt is added to a known volume of the desired solvent (e.g., distilled water, buffer of a specific pH) in a sealed vial.[15][16]
- Equilibration: The vials are agitated in a mechanical shaker or stirrer, typically at a constant temperature (e.g., 25°C or 37°C), for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[16]
- Separation: The resulting suspension is filtered through a non-adsorptive membrane filter (e.g., 0.45 μm) to remove the undissolved solid.[16][17]
- Analysis: The concentration of the dissolved Atorvastatin in the clear filtrate is determined using a validated analytical method, most commonly UV-Visible Spectrophotometry at its λ-max (approximately 241-246 nm) or High-Performance Liquid Chromatography (HPLC).[15]
 [17][18]

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a primary tool for characterizing the solid-state nature (crystalline or amorphous) of a pharmaceutical powder.





Click to download full resolution via product page

Figure 2: Experimental workflow for Powder X-ray Diffraction analysis.

- Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
- Instrumentation: The analysis is performed using a powder X-ray diffractometer. Typical settings involve using Copper Kα radiation (Cu Kα) as the X-ray source.[19][20] The tube voltage and current are set to appropriate values, such as 40 kV and 25-50 mA, respectively. [19][21]



- Data Collection: The instrument scans the sample over a specified range of 2θ angles (e.g., 2° to 65°) at a defined scan rate (e.g., 1-2°/min).[20][21]
- Data Analysis: The resulting diffraction pattern is analyzed. The presence of sharp, welldefined peaks at specific 2θ angles indicates a crystalline material, while a broad, diffuse halo suggests an amorphous form.[22]

Thermal Analysis (DSC and TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal transitions and stability. [23][24]

- Differential Scanning Calorimetry (DSC):
 - A few milligrams of the sample are hermetically sealed in an aluminum pan.
 - The sample is heated at a constant rate (e.g., 10 or 20°C/min) under an inert nitrogen purge.[25]
 - The instrument measures the heat flow to or from the sample relative to a reference pan.
 - Endothermic events (e.g., melting, water loss) and exothermic events (e.g., crystallization, decomposition) are recorded.[25]
- Thermogravimetric Analysis (TGA):
 - A sample is placed in a high-precision balance within a furnace.
 - The sample is heated at a constant rate (e.g., 20°C/min).[25]
 - The instrument records the change in sample mass as a function of temperature.
 - This method is used to quantify the loss of volatiles like water or solvents and to determine decomposition temperatures.[26]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (3R,5S)-Atorvastatin Sodium Salt | C33H34FN2NaO5 | CID 46780494 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atorvastatin [drugfuture.com]
- 4. caymanchem.com [caymanchem.com]
- 5. allmpus.com [allmpus.com]
- 6. (3S,5S)-Atorvastatin Sodium Salt | CymitQuimica [cymitquimica.com]
- 7. ATORVASTATIN SODIUM CAS#: 134523-01-6 [m.chemicalbook.com]
- 8. ATORVASTATIN SODIUM | 134523-01-6 [chemicalbook.com]
- 9. Atorvastatin | C33H35FN2O5 | CID 60823 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Atorvastatin Sodium | Aquaporin | LDL | HMG-CoA Reductase | TargetMol [targetmol.com]
- 11. US8440712B2 Crystalline sodium atorvastatin Google Patents [patents.google.com]
- 12. apexbt.com [apexbt.com]
- 13. Atorvastatin Sodium | C33H34FN2NaO5 | CID 23665101 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 17. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2005115980A1 Salt forms of atorvastatin Google Patents [patents.google.com]



- 20. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions |
 PLOS One [journals.plos.org]
- 21. nveo.org [nveo.org]
- 22. researchgate.net [researchgate.net]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. Crystal forms of atorvastatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples PMC [pmc.ncbi.nlm.nih.gov]
- 26. API Physical & Chemical Characterization CD Formulation [formulationbio.com]
- To cite this document: BenchChem. [Physicochemical properties of (3R,5S)-Atorvastatin sodium salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141050#physicochemical-properties-of-3r-5satorvastatin-sodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com